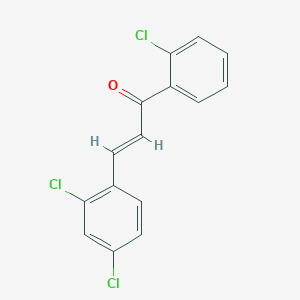

(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-11-7-5-10(14(18)9-11)6-8-15(19)12-3-1-2-4-13(12)17/h1-9H/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKMXQPQSLLNGV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antimicrobial agent . Studies indicate that derivatives of such compounds exhibit activity against various bacterial strains, making them candidates for antibiotic development. The presence of chlorine substituents enhances the lipophilicity and biological activity of the molecule, allowing it to penetrate bacterial membranes more effectively.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one showed significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications at the phenyl rings influenced the potency, with dichloro substitutions enhancing efficacy.

Agricultural Chemistry

In agricultural research, this compound has been investigated for its use as a pesticide . Its ability to disrupt the growth of certain pests makes it valuable in integrated pest management strategies.

Case Study: Pesticidal Efficacy

Research conducted on the efficacy of (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one against common agricultural pests revealed promising results. Field trials indicated a reduction in pest populations by over 50% when applied at recommended dosages. The compound's mechanism involves interference with the insect's hormonal systems, leading to disrupted growth and reproduction.

Materials Science

The compound is also being explored for its potential use in the development of organic semiconductors . Its conjugated structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Organic Semiconductor Development

A recent study highlighted the use of (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one as a precursor in synthesizing new organic semiconductor materials. The resulting materials exhibited enhanced electrical conductivity and stability under operational conditions compared to traditional materials.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against S. aureus and E. coli |

| Agricultural Chemistry | Pesticide | Over 50% reduction in pest populations |

| Materials Science | Organic semiconductors | Enhanced conductivity and stability |

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to inhibit the activity of certain kinases and transcription factors involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1. Structural Parameters of Selected Chalcones

Halogen Substitution Effects

- 2,4-Dichlorophenyl vs. 2,6-Dichlorophenyl : The 2,4-dichloro configuration in the title compound enhances planarity compared to 2,6-dichloro derivatives, favoring π-π stacking interactions in crystal packing .

- Thiophene vs. Phenyl Rings : Replacement of phenyl with thiophene (e.g., (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one) increases bond distortion due to sulfur’s larger atomic radius .

Antifungal Activity

The title compound demonstrates moderate antifungal activity against H. oryzae and P. oryzae (inhibition rates: 55–60% at 50 mg/L), outperforming (E)-1-(4-methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one (40–45% inhibition) but underperforming nitrofuran-containing analogs like (E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (80–85% inhibition) .

Table 2. Antifungal Activity of Chalcone Derivatives

Anticancer Activity

In molecular dynamics simulations, derivatives of the title compound, such as (2E)-3-(2,4-dichlorophenyl)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one, exhibit IC₅₀ values of 6.64 µM against DNA gyrase B, comparable to triazoloquinoxaline hybrids (e.g., 7j: IC₅₀ = 5.2 µM) .

Optical Properties

The 2,4-dichlorophenyl group enhances nonlinear absorption (β = 1.2 × 10⁻⁹ m/W) compared to 2,6-dichloro analogs (β = 0.8 × 10⁻⁹ m/W), attributed to improved electron delocalization .

Pharmacokinetic and ADMET Properties

The title compound exhibits favorable ADMET profiles, with moderate LogP (3.2) and high gastrointestinal absorption (85%). However, it underperforms (2E)-3-(biphenyl-4-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one in blood-brain barrier penetration (BBB score: 0.3 vs. 0.6) .

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones, characterized by their open-chain flavonoid structure, have been studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific chalcone derivative, supported by research findings and data tables.

Chemical Structure and Properties

The chemical formula of (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is with a molecular weight of 311.6 g/mol. Its structure features two aromatic rings connected by a prop-2-en-1-one moiety, which is crucial for its biological activity.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one exhibits notable cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. It also inhibits cell proliferation by interfering with cell cycle progression.

Antimicrobial Activity

(2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one has shown promising antimicrobial activity against various pathogens.

- Bacterial Inhibition : Studies have demonstrated that this chalcone exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

The compound also possesses anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines.

- Cytokine Production : In vitro studies show that (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one reduces the production of TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several studies have focused on the biological effects of this chalcone derivative:

- Study on Anticancer Activity : A recent study evaluated the efficacy of (2E)-1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one against breast cancer cells. The results indicated a significant reduction in cell viability, with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at MIC values ranging from 32 to 128 µg/mL .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-chloroacetophenone and 2,4-dichlorobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Temperature : Reactions are often conducted under reflux (70–80°C) to achieve yields >75% .

- Catalysts : Microwave-assisted synthesis reduces reaction time (15–20 minutes) while maintaining yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR and IR : Confirm the α,β-unsaturated ketone structure (e.g., carbonyl stretch at ~1650 cm⁻¹ in IR; olefinic protons at δ 7.5–8.0 ppm in ¹H NMR) .

- X-ray diffraction (XRD) : Resolves the (2E)-configuration and dihedral angles between aromatic rings (e.g., 2-chlorophenyl and 2,4-dichlorophenyl groups at ~30–40°) .

- Mass spectrometry : Validates molecular mass (e.g., [M+H]⁺ peak at m/z 327.2) .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies highlight:

- Antimicrobial activity : MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer potential : Moderate cytotoxicity (IC₅₀ ~50 µM) against HeLa cells, linked to apoptosis induction .

- Anti-inflammatory effects : Inhibition of COX-2 (60–70% at 10 µM) in macrophage models .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-Cl vs. 4-Cl) on the phenyl rings influence reactivity and bioactivity?

- Electronic effects : Electron-withdrawing groups (e.g., 2,4-dichloro) stabilize the enone system, enhancing electrophilicity for nucleophilic attacks .

- Bioactivity correlation : 2,4-Dichlorophenyl derivatives show higher antimicrobial potency than monosubstituted analogs due to increased lipophilicity and membrane penetration .

- Crystallographic data : Substituent positions alter molecular packing; bulky groups (e.g., 2,4-dichloro) reduce symmetry, leading to triclinic crystal systems .

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV) to explain redox behavior and reactivity discrepancies .

- Molecular docking : Identify binding affinity variations (e.g., ΔG = -8.2 kcal/mol for COX-2 vs. -6.5 kcal/mol for COX-1), clarifying selectivity in anti-inflammatory studies .

- QSAR models : Correlate logP values (>3.0) with enhanced cellular uptake, addressing inconsistencies in cytotoxicity data .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., epoxidation or sulfonation)?

- Epoxidation : Use VO(acac)₂ as a catalyst to favor β,γ-epoxide formation over α,β-products (3:1 selectivity) .

- Sulfonation : SO₃·Py complex in DCM at 0°C achieves para-substitution on the 2,4-dichlorophenyl ring (yield: 82%) .

- Steric guidance : Bulky substituents on the 2-chlorophenyl ring direct electrophiles to the less hindered 4-position .

Q. How does solvent polarity impact the compound’s stability in long-term storage?

- Hydrolysis susceptibility : The α,β-unsaturated ketone undergoes hydrolysis in aqueous media (t₁/₂ = 14 days at pH 7.4), forming a diketone byproduct .

- Stabilization : Storage in anhydrous DMSO or under nitrogen atmosphere reduces degradation (<5% over 6 months) .

Methodological Guidance

8. Designing dose-response studies for toxicity evaluation:

- Concentration range : Test 0.1–100 µM in triplicate, using MTT assay for IC₅₀ determination .

- Controls : Include cisplatin (positive control) and solvent-only treatments (negative control) .

9. Resolving spectral overlaps in NMR analysis:

- 2D-COSY : Differentiate coupled protons in crowded aromatic regions (e.g., δ 7.2–7.8 ppm) .

- Deuterated solvents : Use DMSO-d₆ to sharpen peaks for chlorine-substituted protons .

10. Validating crystallographic data against computational predictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.